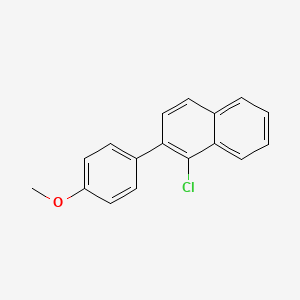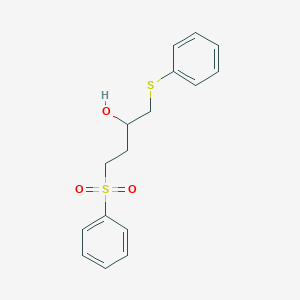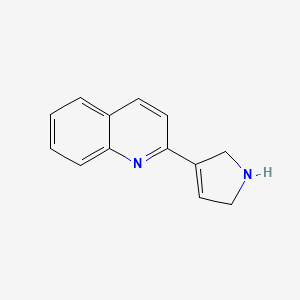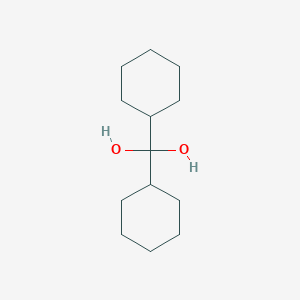
1-Chloro-2-(4-methoxyphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(4-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the first position and a 4-methoxyphenyl group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(4-methoxyphenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction typically involves the coupling of 1-chloronaphthalene with 4-methoxyphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(4-methoxyphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of aromatic rings.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
Scientific Research Applications
1-Chloro-2-(4-methoxyphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-methoxyphenyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxynaphthalene: Similar structure but lacks the 4-methoxyphenyl group.
2-Chloro-1-methoxynaphthalene: Chlorine and methoxy groups are positioned differently.
1-Chloro-4-methoxynaphthalene: Methoxy group is at the fourth position instead of the second.
Uniqueness
1-Chloro-2-(4-methoxyphenyl)naphthalene is unique due to the presence of both a chlorine atom and a 4-methoxyphenyl group on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
918630-56-5 |
|---|---|
Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
1-chloro-2-(4-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3 |
InChI Key |
ZKBHRSGEHPQRDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

